Pyrrolidin-3-yl piperidine-1-carboxylate
Description
Properties
CAS No. |
1525656-49-8 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
pyrrolidin-3-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2 |
InChI Key |
YIKXQGRYYHSWJO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2CCNC2 |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues and their distinguishing features are summarized below:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The tert-butyl group in tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate increases logP, enhancing membrane permeability compared to the deprotected target compound .
- Metabolic Stability : Tetrazole-containing analogues show improved stability due to resistance to esterase hydrolysis .
- Solubility : Pyrrolidine-piperidine hybrids are generally water-soluble at physiological pH, but substituents like benzyl or vinylphenyl may reduce aqueous solubility .
Preparation Methods
General Synthetic Strategies
The synthesis of pyrrolidin-3-yl piperidine-1-carboxylate typically involves:
- Construction of the pyrrolidine ring via cycloaddition or ring-closing methods.
- Introduction of the piperidine ring, often protected by a carboxylate group (e.g., Boc protection).
- Functional group interconversions and stereochemical control, including resolution of racemates where necessary.
Cycloaddition-Based Preparation
A notable approach involves a [3+2]-azomethine ylid cycloaddition reaction:
- An E-olefin intermediate reacts with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.
- The reaction proceeds in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
- Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.
- The resulting cycloaddition product is often a racemate, requiring chiral resolution by preparative HPLC or formation of diastereomeric derivatives for separation.
- Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or tetrahydrofuran.
Palladium-Catalyzed Hydrogenation and Coupling
Palladium-catalyzed reactions are frequently employed in the synthesis of piperidine derivatives, which are integral to the target compound:
- Palladium-catalyzed hydrogenation can reduce pyridine intermediates to piperidines with high selectivity and yield.
- One-pot functionalization combining hydrogenation with coupling reactions (e.g., Suzuki–Miyaura coupling) can streamline synthesis.
- Reaction conditions such as catalyst choice (Pd or Rh), additives (triethylamine vs. hydrochloric acid), and substrate concentration critically influence yields and chemoselectivity.
- These methods allow for the retention or selective transformation of functional groups, enabling the synthesis of complex piperidine-containing structures.
Organometallic Cyclization Approaches
Organometallic chemistry provides routes to piperidines via cyclization:
- Pd-trimethylenemethane complexes can open activated aziridines in formal [3+3] cycloadditions to yield piperidine derivatives.
- Starting from enantiomerically pure aziridines derived from amino acids, this method affords 5-methylene piperidines in excellent yields.
- Subsequent transformations include ring-closing metathesis and palladium-catalyzed reductions to achieve the desired substitution pattern on the piperidine ring.
Protection and Deprotection Strategies
Protection of the piperidine nitrogen is crucial for selective reactions:
- Common protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and para-methoxybenzyl (PMB).
- Boc groups are typically removed by treatment with acids such as trifluoroacetic acid (TFA).
- Bn groups are removed by catalytic hydrogenation.
- PMB groups can be cleaved under mild acidic conditions.
- These steps allow for selective functionalization of the nitrogen and facilitate subsequent coupling or cyclization reactions.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | [3+2]-Azomethine ylid cycloaddition | E-olefin intermediate, ylid precursor, solvent (DCM, toluene, THF), acid catalyst (TFA), heating | Forms pyrrolidine ring with trans-stereochemistry; racemic mixture |
| 2 | Chiral resolution | Preparative HPLC or diastereomeric derivative formation | Separation of enantiomers for stereochemical purity |
| 3 | Palladium-catalyzed hydrogenation | Pd or Rh catalyst, hydrogen, additives (triethylamine), mild temperature | Reduction of pyridine to piperidine, functional group retention |
| 4 | Protection/deprotection | Boc protection; TFA for deprotection; Bn for hydrogenolysis | Controls nitrogen reactivity during synthesis |
| 5 | Coupling reactions | Suzuki–Miyaura coupling, HATU and triethylamine for amide bond formation | Enables introduction of various substituents |
Summary Table of Key Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| [3+2] Azomethine ylid cycloaddition | E-olefin, ylid precursor, TFA | DCM/toluene/THF, acid catalyst, heating | High stereoselectivity, direct pyrrolidine formation | Racemic mixture, requires resolution |
| Pd-catalyzed hydrogenation | Pd or Rh catalyst, H2, triethylamine | Mild temperature, inert atmosphere | One-pot functionalization, broad substrate scope | Acid sensitivity, possible side reactions |
| Organometallic cyclization | Pd-TMM complex, aziridines | Controlled cycloaddition, metathesis, reduction | High yield, enantiomerically pure products | Multi-step synthesis, requires chiral precursors |
| Protection/deprotection | Boc, Bn, PMB groups; TFA, hydrogenation | Acid treatment, catalytic hydrogenation | Selective nitrogen protection | Additional steps, potential incomplete deprotection |
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